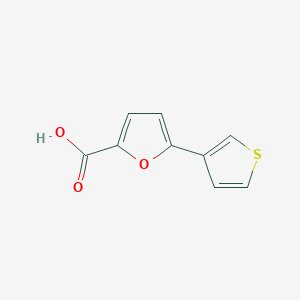

5-(Thiophen-3-yl)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)8-2-1-7(12-8)6-3-4-13-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPGCCPYLDMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400551 | |

| Record name | 5-Thiophen-3-yl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560993-95-5 | |

| Record name | 5-Thiophen-3-yl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a furan ring core linked to a thiophene ring. As a bifunctional molecule with both aromatic and carboxylic acid moieties, its physicochemical properties are of paramount importance for its application in medicinal chemistry and materials science. This guide provides a detailed examination of these properties, offering both established data and field-proven experimental protocols for their determination. The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, organic electronic materials, and other biologically active agents[1]. Understanding its acidity, solubility, and lipophilicity is fundamental to optimizing its use in cross-coupling reactions, developing organic semiconductors, and designing novel therapeutic candidates[1].

Compound Profile & Core Properties

The structural arrangement of this compound, with its electron-rich heterocyclic systems and the acidic carboxylic group, dictates its chemical behavior and physical characteristics. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogues and standard chemical principles.

Key Identifiers and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Furancarboxylic acid, 5-(3-thienyl)- | [2] |

| CAS Number | 560993-95-5 | [1][2] |

| Molecular Formula | C₉H₆O₃S | [1][3] |

| Molecular Weight | 194.21 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=CS1)C2=CC=C(O2)C(=O)O | - |

Estimated Physicochemical Data

The following table summarizes key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on well-characterized structural analogues like 2-thiophenecarboxylic acid and 2-furancarboxylic acid.

| Property | Estimated Value | Rationale & Comparative Data |

| Physical State | Solid at 25°C | Heterocyclic carboxylic acids like 2-thiophenecarboxylic acid are typically crystalline solids[4][5]. |

| Melting Point | ~130-150 °C | Based on analogues: 2-Thiophenecarboxylic acid (125-127 °C)[4][5] and 2-Furancarboxylic acid (133.5 °C)[6]. |

| Acidity (pKa) | ~3.4 - 3.6 | The pKa of 2-thiophenecarboxylic acid is 3.49[4]. The electronic nature of the linked furan ring is expected to have a minor influence. |

| Lipophilicity (LogP) | ~1.8 - 2.2 | Calculated based on analogues: 2-Thiophenecarboxylic acid (LogP: 1.57)[4] and 2-Furancarboxylic acid (LogP: 0.64)[6]. The addition of the thiophene/furan ring increases lipophilicity. |

| Aqueous Solubility | Sparingly soluble | The carboxylic acid group enhances water solubility, but the large, aromatic heterocyclic system limits it. Analogues are soluble in hot water[4]. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The chemical shifts and coupling constants of these aromatic protons provide definitive structural confirmation of the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be observable, typically downfield.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically ~160-170 ppm) and the carbons of the two heterocyclic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₆O₃S). The fragmentation pattern can provide further structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Experimental Protocols for Physicochemical Determination

The following section details step-by-step methodologies for quantifying the key physicochemical properties of the title compound. The rationale behind each step is provided to ensure a trustworthy and self-validating experimental design.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility, a critical parameter for drug formulation and environmental assessment.

Causality: The shake-flask method is the gold standard for determining the saturation solubility of a compound. By agitating an excess of the solid with water until equilibrium is reached, we ensure the aqueous phase is truly saturated, providing an accurate measurement.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the flask in a mechanical shaker or stirrer at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) should be tested to confirm that solubility has not changed.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.

-

Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_max.

-

Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 560993-95-5 CAS MSDS (5-thiophen-3-yl-furan-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-(Thiophen-3-yl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(thiophen-3-yl)furan-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to predict and interpret the spectral features. By dissecting the influence of the thiophene and furan rings, as well as the carboxylic acid functional group, on chemical shifts and coupling constants, this document serves as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds. Detailed experimental protocols for NMR data acquisition are also provided to ensure methodological rigor.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan-2-carboxylic acid moiety linked to a thiophene ring at the 3-position, forms a scaffold with potential applications in the development of novel therapeutic agents and functional organic materials. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide offers a detailed exploration of the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this class of compounds.

Theoretical Framework: NMR Spectroscopy of Heterocyclic Systems

The ¹H and ¹³C NMR spectra of aromatic heterocyclic compounds such as furan and thiophene are governed by the electronic environment of the constituent atoms. The heteroatom (oxygen in furan, sulfur in thiophene) and any substituents on the ring significantly influence the electron density distribution and, consequently, the chemical shifts of the protons and carbons.

The relative aromaticity of these five-membered rings, generally considered to be thiophene > pyrrole > furan, impacts the chemical shifts. Protons and carbons in more aromatic systems are typically more shielded and appear at lower chemical shifts (upfield). Substituent effects, both inductive and mesomeric, further modulate these chemical shifts. For instance, electron-withdrawing groups like a carboxylic acid will deshield adjacent protons and carbons, shifting their resonances to higher chemical shifts (downfield).

Proton-proton spin-spin coupling provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In five-membered aromatic rings, typical vicinal (three-bond) coupling constants (³J) are in the range of 1.5 to 5.0 Hz, while four-bond couplings (⁴J) are generally smaller.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on both the furan and thiophene rings, as well as the carboxylic acid proton. The predicted chemical shifts (in ppm) and coupling patterns are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 (Furan) | 7.20 - 7.30 | Doublet | ³J(H3-H4) ≈ 3.5 - 4.0 | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |

| H4 (Furan) | 6.80 - 6.90 | Doublet | ³J(H4-H3) ≈ 3.5 - 4.0 | Shielded relative to H3 due to its position further from the carboxylic acid. |

| H2' (Thiophene) | 7.70 - 7.80 | Doublet of doublets | ⁴J(H2'-H4') ≈ 1.0 - 1.5, ⁴J(H2'-H5') ≈ 2.5 - 3.0 | Deshielded due to its position adjacent to the furan ring and its proximity to the sulfur atom. |

| H4' (Thiophene) | 7.40 - 7.50 | Doublet of doublets | ³J(H4'-H5') ≈ 4.5 - 5.0, ⁴J(H4'-H2') ≈ 1.0 - 1.5 | Influenced by the adjacent furan ring and coupling to H5' and H2'. |

| H5' (Thiophene) | 7.50 - 7.60 | Doublet of doublets | ³J(H5'-H4') ≈ 4.5 - 5.0, ⁴J(H5'-H2') ≈ 2.5 - 3.0 | Influenced by the adjacent furan ring and coupling to H4' and H2'. |

| COOH | > 12.0 | Broad Singlet | - | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange. |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can be influenced by the choice of solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Furan) | 145.0 - 148.0 | Attached to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| C3 (Furan) | 118.0 - 120.0 | Influenced by the adjacent carboxylic acid group. |

| C4 (Furan) | 112.0 - 114.0 | Generally the most shielded furan carbon in this substitution pattern. |

| C5 (Furan) | 155.0 - 158.0 | Deshielded due to its attachment to the thiophene ring. |

| C2' (Thiophene) | 125.0 - 128.0 | Influenced by the adjacent furan ring. |

| C3' (Thiophene) | 135.0 - 138.0 | Point of attachment to the furan ring, expected to be deshielded. |

| C4' (Thiophene) | 128.0 - 130.0 | Typical chemical shift for a β-carbon in a substituted thiophene. |

| C5' (Thiophene) | 122.0 - 125.0 | Typical chemical shift for an α-carbon in a substituted thiophene. |

| COOH | 159.0 - 162.0 | Characteristic chemical shift for a carboxylic acid carbon. |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can be influenced by the choice of solvent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a distinct resonance.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and utilizing data from analogous structures, we have established a robust framework for the interpretation of its spectral data. The provided experimental protocols offer a clear and concise methodology for acquiring high-quality NMR spectra. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the structural characterization and further development of this and related heterocyclic compounds.

Infrared spectroscopy of 5-(Thiophen-3-yl)furan-2-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a foundational understanding of how the molecule's structural components—the carboxylic acid, the furan ring, and the thiophene ring—contribute to its unique vibrational fingerprint. We will explore the theoretical basis for expected absorptions, present detailed experimental protocols for sample analysis, and provide a systematic approach to spectral interpretation. This guide is designed to serve as a practical reference for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound is a bifunctional heterocyclic compound featuring a furan ring linked to a thiophene ring, with a carboxylic acid moiety attached to the furan. Such structures are of significant interest in medicinal chemistry and materials science, serving as key intermediates or scaffolds for developing novel pharmaceuticals and organic electronic materials.[1][2]

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group possesses a characteristic set of vibrations (stretching, bending, wagging), which absorb IR radiation at specific frequencies. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the molecule's functional groups and overall structure.

This guide will deconstruct the IR spectrum of this compound by examining its three primary structural components.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Theoretical Vibrational Mode Analysis

The total IR spectrum is a superposition of the vibrational modes of its constituent parts. We can predict the key features by analyzing each functional group.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.[3]

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is not a sharp peak. Instead, it appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broad feature often overlaps with C-H stretching peaks.

-

C=O Stretching: The carbonyl (C=O) stretch is one of the strongest and sharpest absorptions in the spectrum. For an aromatic carboxylic acid, where the carbonyl is conjugated with the furan ring, this peak is expected in the range of 1710-1680 cm⁻¹.[3][4] Conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated carboxylic acid (1730-1700 cm⁻¹).

-

C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretch, typically found between 1320-1210 cm⁻¹, and in-plane O-H bending, which appears in the 1440-1395 cm⁻¹ region.[5] A distinctive, broad out-of-plane O-H bend, often called the "OH wag," is also characteristic of carboxylic acid dimers and appears around 960-900 cm⁻¹.[3]

The Furan Ring

Furan, a five-membered aromatic heterocycle, has several characteristic vibrational modes.[6][7]

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic furan ring typically appears as sharp, medium-intensity peaks just above 3000 cm⁻¹, usually in the 3150-3100 cm⁻¹ region.

-

Ring C=C and C-O-C Stretching: The aromatic C=C stretching vibrations within the furan ring occur in the 1600-1450 cm⁻¹ region.[8] The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring are also characteristic, appearing in the 1270-1020 cm⁻¹ range.

-

C-H Out-of-Plane Bending: Strong absorptions resulting from the out-of-plane bending of the ring C-H bonds are expected in the fingerprint region, typically between 1000 cm⁻¹ and 740 cm⁻¹. The exact position is sensitive to the substitution pattern.

The Thiophene Ring

Thiophene, another five-membered aromatic heterocycle, has vibrational modes that are similar in type to furan but are influenced by the presence of the larger, heavier sulfur atom.[9]

-

Aromatic C-H Stretching: Similar to furan, the C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹ (typically 3120-3080 cm⁻¹).

-

Ring C=C Stretching: Aromatic C=C stretching bands for thiophene are generally found in the 1530-1350 cm⁻¹ region.[10] The positions can be sensitive to the substitution pattern.

-

C-S Stretching: Vibrations involving the C-S bond are typically weaker and occur at lower frequencies, often in the 860-600 cm⁻¹ range.[10]

-

C-H Out-of-Plane Bending: Strong C-H out-of-plane bending vibrations are also characteristic of substituted thiophenes and appear in the 910-850 cm⁻¹ range.[10]

Caption: Logical relationship of molecular components to their IR vibrational modes.

Experimental Protocols

To obtain a high-quality IR spectrum, proper sample preparation and instrument operation are critical. The choice of method depends on the sample's physical state and the desired information. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation. It is ideal for routine analysis and quality control.

Objective: To acquire a high-quality mid-IR spectrum of the solid sample.

Materials:

-

This compound (solid powder, ~1-2 mg)

-

FTIR spectrometer equipped with a diamond or germanium ATR crystal accessory

-

Spatula

-

Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

-

Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2.

Caption: Standard experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Correlating Peaks to Structure

The following table summarizes the expected key absorption bands for this compound, integrating the contributions from all functional groups.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity & Shape | Notes |

| 3300 - 2500 | O-H stretch (in H-bonded dimer) | Very Broad, Strong | A hallmark of a carboxylic acid. Overlaps with C-H stretches.[4][5] |

| 3150 - 3080 | Aromatic C-H stretch (Furan & Thiophene) | Medium to Weak, Sharp | Peaks appearing on the shoulder of the broad O-H band.[10] |

| 1710 - 1680 | C=O stretch (conjugated carboxylic acid) | Very Strong, Sharp | Frequency is lowered due to conjugation with the furan ring.[3][11] |

| 1600 - 1450 | Aromatic C=C ring stretch (Furan) | Medium to Strong | Multiple bands may be present. |

| 1530 - 1350 | Aromatic C=C ring stretch (Thiophene) | Medium to Strong | Multiple bands may be present.[10] |

| 1440 - 1395 | O-H in-plane bend | Medium | May overlap with ring stretching modes.[5] |

| 1320 - 1210 | C-O stretch (carboxylic acid) | Strong | Coupled with O-H in-plane bending. |

| 1270 - 1020 | C-O-C asymmetric & symmetric stretch (Furan) | Strong | Key indicator of the furan ring structure.[8] |

| 960 - 900 | O-H out-of-plane bend ("wag") | Broad, Medium | Another characteristic feature of carboxylic acid dimers.[3] |

| < 900 | C-H out-of-plane bends & C-S stretch | Medium to Strong | Located in the complex fingerprint region. C-S stretches are typically weak.[10] |

Conclusion

The infrared spectrum of this compound is rich with structural information. A systematic analysis allows for the unambiguous confirmation of its key functional groups. The most prominent features are the extremely broad O-H stretch (3300-2500 cm⁻¹) and the strong, sharp, conjugated C=O stretch (1710-1680 cm⁻¹), which together provide definitive evidence of the carboxylic acid moiety. These are complemented by the characteristic aromatic C-H stretches above 3000 cm⁻¹ and a complex series of absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrational modes of the furan and thiophene rings. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently use IR spectroscopy for the characterization and quality assessment of this important class of molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide to the Crystal Structure of 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds containing furan and thiophene moieties are cornerstones in medicinal chemistry and materials science, offering unique electronic and structural properties.[1][2] 5-(Thiophen-3-yl)furan-2-carboxylic acid stands as a molecule of significant interest, combining the structural features of both heterocycles with a carboxylic acid functional group, a key player in forming predictable intermolecular interactions. This technical guide provides a comprehensive overview of the synthesis, crystallization, and a multi-faceted analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this document outlines the established, state-of-the-art methodologies for its determination and analysis. We will delve into the strategic synthesis via palladium-catalyzed cross-coupling reactions, detailed protocols for obtaining single crystals suitable for X-ray diffraction, and the subsequent in-depth structural elucidation through single-crystal X-ray diffraction (scXRD), Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. The insights provided herein are grounded in established principles and data from closely related structures, offering a robust framework for researchers working with this and similar heterocyclic systems.

Introduction: The Significance of Furan-Thiophene Scaffolds

The integration of five-membered aromatic heterocycles is a widely employed strategy in drug discovery and the development of novel organic materials.[1] Furan and thiophene rings, in particular, are bioisosteres of the benzene ring but possess distinct electronic properties and geometries that can be exploited to fine-tune a molecule's pharmacological profile or material characteristics.[3] The title compound, this compound (Molecular Formula: C₉H₆O₃S, Molecular Weight: 194.21 g/mol ), is a bifunctional molecule that marries the properties of these two important heterocycles. The carboxylic acid group not only provides a handle for further chemical modifications, such as amide or ester formation, but also predictably engages in strong hydrogen bonding, often leading to the formation of centrosymmetric dimers in the solid state.[4][5] Understanding the three-dimensional arrangement of this molecule in a crystalline form is paramount for predicting its physical properties, such as solubility and stability, and for designing more complex derivatives with desired biological activities.

Synthesis and Crystallization

Strategic Synthesis: A Palladium-Catalyzed Approach

The construction of the C-C bond between the furan and thiophene rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[7] The proposed synthetic pathway involves the coupling of a suitable furan boronic acid or ester with a brominated thiophene derivative.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Methyl 5-(pinacolborato)furan-2-carboxylate.

-

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the boronate ester.

-

-

Step 2: Suzuki Coupling.

-

In a reaction vessel, combine the furan boronate ester from Step 1 (1.0 eq), 3-bromothiophene (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and water.[8][9]

-

Add Na₂CO₃ (2.0 eq) and degas the mixture with argon for 20 minutes.

-

Heat the reaction to 90 °C and stir vigorously for 16 hours.

-

After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and evaporate the solvent.

-

Purify the resulting ester by column chromatography.

-

-

Step 3: Saponification.

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, dry the combined organic extracts over Na₂SO₄, and concentrate in vacuo to yield the crude this compound.

-

Achieving High-Quality Crystals: The Art of Recrystallization

The acquisition of high-quality single crystals is the most critical and often challenging step for scXRD analysis.[10][11] For carboxylic acids, slow evaporation or slow cooling of a saturated solution are generally effective methods.[12][13][14] The choice of solvent is crucial and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][15]

Experimental Protocol: Single Crystal Growth [14][15][16]

-

Solvent Screening: Test the solubility of the purified carboxylic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to identify a suitable recrystallization solvent.

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point to create a saturated solution.[15]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]

-

Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. This slow cooling process is essential for the formation of large, well-ordered crystals.[12]

-

Further Cooling: Once at room temperature, the flask can be placed in a refrigerator (4 °C) and then in a freezer (-20 °C) to maximize crystal yield.

-

Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[14]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Comprehensive Crystal Structure Analysis

A thorough understanding of the crystal structure involves a combination of experimental diffraction techniques and theoretical calculations. This integrated approach provides a complete picture of the molecule's geometry, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (scXRD)

scXRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[17][18][19] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[19]

Methodology: scXRD Data Collection and Structure Refinement

-

A suitable single crystal of this compound is mounted on a diffractometer.

-

X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

Based on similar aromatic carboxylic acid structures, a plausible set of crystallographic data for this compound is presented in Table 1.[1][20] It is anticipated that the molecule would crystallize in a centrosymmetric space group, such as P-1 or P2₁/c, with the carboxylic acid groups forming hydrogen-bonded dimers.[21]

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₆O₃S |

| Formula weight | 194.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.5(1) Å, b = 12.0(2) Å, c = 13.5(3) Å |

| α = 90°, β = 105.0(5)°, γ = 90° | |

| Volume | 860(5) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.500 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Table 1: Hypothetical crystallographic data for this compound.

Caption: Hypothetical crystal packing showing hydrogen-bonded dimers and π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[2][22][23][24] It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of close contacts.

Methodology: Hirshfeld Surface and 2D Fingerprint Plot Generation

-

The crystallographic information file (CIF) obtained from scXRD is used as input for software such as CrystalExplorer.[24]

-

The Hirshfeld surface is generated and mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

-

2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, O···H, C···H).[22]

Anticipated Interactions

For this compound, the following interactions are expected to be significant:

-

O···H/H···O contacts: These will be prominent due to the strong hydrogen bonding between the carboxylic acid groups.[25]

-

H···H contacts: Typically, these make up a large portion of the surface area, representing van der Waals interactions.[25]

-

C···H/H···C contacts: These arise from interactions between the aromatic rings and are indicative of C-H···π interactions.

-

C···C contacts: These would suggest the presence of π-π stacking between the furan and/or thiophene rings of adjacent molecules.[22]

-

S···H/H···S and O···S contacts: Interactions involving the sulfur atom of the thiophene ring are also possible and can be quantified.

Density Functional Theory (DFT) Calculations

DFT calculations complement the experimental data by providing insights into the molecule's electronic structure, conformational preferences, and the energetics of intermolecular interactions.[26][27][28]

Methodology: DFT Calculations

-

Geometry Optimization: The molecular geometry obtained from the scXRD experiment is used as a starting point for gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][28]

-

Conformational Analysis: The rotational barrier between the furan and thiophene rings is calculated to understand the molecule's conformational flexibility.[26][29]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

Expected Theoretical Insights

The DFT calculations are expected to show that the molecule is largely planar, although a small dihedral angle between the furan and thiophene rings is likely. The MEP map will highlight the electronegative oxygen atoms of the carboxylic acid group as regions of high negative potential and the acidic proton as a region of high positive potential, consistent with its role as a hydrogen bond donor.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, multi-technique approach for the synthesis, crystallization, and detailed structural analysis of this compound. While a published crystal structure is not currently available, the methodologies presented here, based on well-established protocols and data from analogous compounds, provide a robust roadmap for researchers. The proposed Suzuki coupling synthesis offers an efficient route to the molecule, and standard recrystallization techniques should yield high-quality single crystals. The combined power of single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations will enable a thorough understanding of the molecule's three-dimensional structure, its intermolecular interactions, and its electronic properties. Such fundamental knowledge is invaluable for the rational design of new pharmaceuticals and advanced organic materials based on this promising furan-thiophene scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. boa.unimib.it [boa.unimib.it]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Home Page [chem.ualberta.ca]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. rigaku.com [rigaku.com]

- 18. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 21. mdpi.com [mdpi.com]

- 22. shd.org.rs [shd.org.rs]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 26. researchgate.net [researchgate.net]

- 27. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 28. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Thiophene-Furan Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of hybrid molecules combining thiophene and furan carboxylic acid moieties. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights for researchers in drug discovery and development. Every protocol and mechanism described is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Strategic Union of Thiophene and Furan

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. Thiophene and furan rings are privileged five-membered aromatic heterocycles, each contributing unique physicochemical characteristics to a molecule.[1][2] The thiophene ring, with its sulfur atom, is known to be an excellent bioisostere of the phenyl ring, often improving metabolic stability and binding affinity through potential hydrogen bonding.[3] Furan, containing an oxygen atom, also partakes in various non-covalent interactions crucial for receptor binding.[1]

The strategic combination of these two heterocycles, linked by a carboxylic acid functionality, creates a hybrid scaffold with significant potential for diverse biological activities. The carboxylic acid group not only provides a key site for interaction with biological targets but also influences the molecule's overall polarity and pharmacokinetic profile. This guide will illuminate the antimicrobial, anti-inflammatory, and anticancer properties of these promising compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene and furan derivatives have independently shown considerable promise as antimicrobial agents.[4][5] Their combination within a single molecular entity offers a compelling strategy for the development of novel anti-infectives.

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of thiophene-furan carboxylic acids is often multifactorial. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Another proposed mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately, cell death. The electron-rich nature of the thiophene and furan rings can facilitate interactions with the microbial cell surface and key enzymatic residues.

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the in vitro antimicrobial activity of a compound. The table below summarizes the MIC values for a selection of thiophene-furan carboxylic acid derivatives against various bacterial and fungal strains.

| Compound ID | Structure | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |

| TFC-1 | 5-(Furan-2-yl)thiophene-2-carboxylic acid | 16 | 32 | 64 | [4] |

| TFC-2 | 5-(Thiophen-2-yl)furan-2-carboxylic acid | 32 | 64 | 32 | [4] |

| TFC-Amide-1 | N-phenyl-5-(furan-2-yl)thiophene-2-carboxamide | 8 | 16 | 16 | [6] |

| TFC-Amide-2 | N-(4-chlorophenyl)-5-(furan-2-yl)thiophene-2-carboxamide | 4 | 8 | 8 | [6] |

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: This assay involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth after a specified incubation period.

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve the thiophene-furan carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of compound concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only medium and inoculum (no compound).

-

Sterility Control: A well containing only medium.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene derivatives, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The incorporation of a furan moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced or selective inhibitory activity.

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Some thiophene-furan carboxylic acid derivatives have been shown to exhibit inhibitory activity against both COX isoforms.

Furthermore, some of these hybrid molecules also demonstrate inhibitory effects on the 5-lipoxygenase (5-LOX) pathway. 5-LOX is another key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. Compounds that can dually inhibit both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.[8]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Introduction

The confluence of thiophene and furan rings in a single molecular entity presents a compelling scaffold for therapeutic innovation. 5-(Thiophen-3-yl)furan-2-carboxylic acid is a compound of significant interest, embodying the rich chemical diversity and biological potential inherent to heterocyclic chemistry. While direct pharmacological studies on this specific molecule are nascent, a wealth of data on structurally related furan and thiophene derivatives provides a strong foundation for predicting its therapeutic applicability. This guide synthesizes the current understanding of these related compounds to illuminate the most promising therapeutic targets for this compound and provides a detailed roadmap for its experimental validation.

The inherent properties of the thiophene and furan moieties, such as their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups, suggest a high potential for interaction with various biological targets.[1] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic value of this promising molecule.

Predicted Therapeutic Targets and Mechanistic Rationale

Based on the established bioactivities of analogous compounds, we have identified several high-priority target classes for this compound. The following sections detail the scientific rationale for each proposed target and outline the experimental workflows for validation.

Succinate Dehydrogenase (SDH) Inhibition: A Potential Antifungal Application

Rationale: Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid cycle and the electron transport chain, is a well-established target for fungicides.[2] Numerous studies have demonstrated that carboxamide derivatives of thiophene and furan are potent SDH inhibitors.[3][4] The core scaffold of this compound shares structural similarities with these known SDH inhibitors, suggesting it may exhibit similar antifungal properties.

Experimental Validation Workflow:

Caption: Workflow for validating SDH inhibition and antifungal activity.

Detailed Protocol: SDH Enzyme Inhibition Assay

-

Enzyme Preparation: Isolate mitochondria from a relevant fungal species (e.g., Sclerotinia sclerotiorum) as the source of SDH.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing succinate as the substrate and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Procedure:

-

Add the mitochondrial preparation to the assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (succinate).

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[3]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway via FIH-1 Inhibition

Rationale: The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels and is implicated in various pathologies, including cancer and ischemia. Factor Inhibiting HIF-1 (FIH-1) is a key negative regulator of this pathway.[5][6] Furan- and thiophene-2-carbonyl derivatives have been identified as inhibitors of FIH-1, leading to the activation of HIF-dependent transcription.[7][8] The structure of this compound aligns with the general features of these known FIH-1 inhibitors.

Signaling Pathway:

Caption: Inhibition of FIH-1 by the test compound leads to HIF-1α activation.

Detailed Protocol: HIF-1α Reporter Gene Assay

-

Cell Line: Use a human cell line (e.g., HEK293T) stably transfected with a luciferase reporter construct driven by a hypoxia-response element (HRE).

-

Cell Culture: Culture the cells under standard normoxic conditions (21% O2).

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. An increase in luciferase activity indicates activation of the HIF pathway.[8]

Targeting the RhoA/ROCK Pathway for Anticancer Applications

Rationale: The RhoA/ROCK signaling pathway plays a crucial role in cell migration, invasion, and proliferation, and its dysregulation is a hallmark of many cancers.[9][10] Derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to inhibit this pathway, leading to anticancer effects.[11] The thiophene carboxylic acid moiety in this compound makes it a candidate for investigation as a RhoA/ROCK pathway inhibitor.

Signaling Pathway:

Caption: The RhoA/ROCK signaling pathway as a potential target.

Detailed Protocol: Cell Migration (Wound Healing) Assay

-

Cell Line: Use a highly migratory cancer cell line (e.g., MDA-MB-231 breast cancer cells).

-

Cell Culture: Grow the cells to confluence in a multi-well plate.

-

Wound Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of this compound.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point. A delay in wound closure in the presence of the compound indicates inhibition of cell migration.[9]

Enzyme Inhibition: Cholinesterases and Urease

Rationale: Thiophene derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[12][13] Additionally, thiophene-containing compounds have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[14][15] The structural features of this compound warrant its investigation against these enzymes.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for a specified time.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[12]

Anti-inflammatory and Anticancer Potential

Rationale: Furan and thiophene derivatives are known to possess both anti-inflammatory and anticancer properties.[1][16][17] The anti-inflammatory effects may be mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[16] The anticancer activity of such compounds has been attributed to various mechanisms, including the inhibition of kinases like VEGFR-2 and AKT, and the induction of apoptosis.[17][18]

Data on Related Compounds

| Compound Class | Target/Activity | IC50/EC50 | Reference |

| Thiophene/Furan Carboxamides | Succinate Dehydrogenase | 1.01 - 4.53 µM | [3] |

| Thiophene-pyrazole hybrids | Anticancer (A549 cells) | 27.7 µg/ml | [19] |

| Morpholine-thiophene hybrids | Urease | 3.80 - 5.77 µM | [14] |

| Fused Thiophene Derivatives | VEGFR-2 | 0.075 - 0.126 µM | [18] |

| Fused Thiophene Derivatives | AKT | 4.60 - 6.96 µM | [18] |

Conclusion

This compound stands as a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the extensive research on structurally related furan and thiophene derivatives, this guide provides a scientifically grounded framework for its systematic evaluation. The proposed therapeutic targets—succinate dehydrogenase, the HIF/FIH-1 axis, the RhoA/ROCK pathway, and various enzymes such as cholinesterases and urease—represent promising avenues for drug discovery in the fields of infectious diseases, oncology, and neurodegenerative disorders. The detailed experimental protocols and workflows outlined herein offer a clear and actionable path for researchers to elucidate the bioactivity of this compound and pave the way for its potential clinical development.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factor-inhibiting HIF-1 (FIH-1) is required for human vascular endothelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 16. dovepress.com [dovepress.com]

- 17. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Furan-2-Carboxylic Acids: A Technical Guide for Drug Discovery

The furan-2-carboxylic acid scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of substituted furan-2-carboxylic acids, grounded in field-proven insights and experimental data.

Part 1: Strategic Synthesis of the Furan-2-Carboxylic Acid Core and Its Derivatives

The synthetic accessibility of the furan-2-carboxylic acid core is a key factor driving its exploration in drug discovery. Several strategies have been developed, each with distinct advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry.

Classical Approaches: The Cannizzaro Reaction and Oxidation of Furfural

The traditional and industrially established method for synthesizing the parent furan-2-carboxylic acid is the Cannizzaro reaction of furfural, a bio-based aldehyde.[1] This disproportionation reaction, typically carried out in the presence of a strong base like sodium hydroxide, yields furan-2-carboxylic acid and furfuryl alcohol in a 1:1 molar ratio.[1] While economically viable due to the commercial value of both products, this method suffers from a 50% theoretical yield for the desired acid.[1]

Alternatively, the direct oxidation of furfural offers a more atom-economical route. Various oxidizing agents can be employed; however, controlling the reaction to prevent over-oxidation and side-product formation is crucial.

Experimental Protocol: Synthesis of Furan-2-Carboxylic Acid via Cannizzaro Reaction

-

Materials: Furfural, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve NaOH in water to create a concentrated solution.

-

Cool the NaOH solution in an ice bath.

-

Slowly add furfural to the cooled NaOH solution with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. Furan-2-carboxylic acid will precipitate out of the solution.

-

Filter the precipitate and wash with cold water.

-

The aqueous filtrate contains furfuryl alcohol, which can be extracted with diethyl ether.

-

Dry the collected solid (furan-2-carboxylic acid) under vacuum. Further purification can be achieved by recrystallization from hot water.

-

Modern Strategies: Carboxylation and Biocatalysis

More contemporary and sustainable approaches are being actively explored. Carbonate-promoted C-H carboxylation of 2-furoic acid with CO₂ presents a promising alternative to traditional methods.[2] This method can achieve high yields, particularly on a larger scale using a fixed-bed flow reactor.[2]

Biocatalytic routes are also gaining traction as environmentally friendly alternatives. The use of microorganisms like Nocardia corallina has been shown to produce 2-furoic acid from furfural or furfuryl alcohol with high yields (88% and 98% respectively), although this has yet to be commercialized.[1]

Derivatization Strategies

The functionalization of the furan-2-carboxylic acid scaffold is key to exploring its chemical space and developing derivatives with diverse biological activities. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups using standard organic chemistry techniques. The furan ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Experimental Protocol: Synthesis of a Furan-2-Carboxamide Derivative

-

Materials: Furan-2-carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), a primary or secondary amine, Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Sodium Bicarbonate (NaHCO₃) solution, Brine.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid in anhydrous THF.

-

Add CDI to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the activated acyl-imidazole intermediate.

-

In a separate flask, dissolve the desired amine in THF.

-

Slowly add the amine solution to the activated furan-2-carboxylic acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired furan-2-carboxamide.[3]

-

Caption: General synthetic workflow for substituted furan-2-carboxylic acids.

Part 2: Diverse Biological Activities and Structure-Activity Relationships

Substituted furan-2-carboxylic acids have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of furan-2-carboxylic acid have shown promising activity against a spectrum of microbial pathogens. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited good antimicrobial activity against the yeast-like fungi Candida albicans and also suppress the growth of Escherichia coli and Staphylococcus aureus.[4] The minimum inhibitory concentration (MIC) for these compounds against C. albicans was found to be 64 µg/mL.[4]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the furan ring and its appendages play a crucial role in determining the antimicrobial potency. For example, in a series of carbamothioyl-furan-2-carboxamide derivatives, compounds possessing a 2,4-dinitrophenyl moiety showed significant inhibition against various bacterial and fungal strains, with MICs in the range of 150.7–295 μg/mL.[5]

Anticancer Activity

The furan-2-carboxylic acid scaffold has also been explored for the development of novel anticancer agents. Several derivatives have shown significant cytotoxic activity against various cancer cell lines. For example, a p-tolylcarbamothioyl)furan-2-carboxamide derivative demonstrated the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL.[5] SAR studies on these derivatives indicated that the position of a nitro group on a phenyl ring substituent significantly influenced anticancer potential, with the ortho-substituted compound being the most active.[5]

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Furan-2-carboxamide derivatives have emerged as potential anti-biofilm agents. A diversity-oriented synthesis of these compounds revealed that carbohydrazides and triazoles exhibited significant antibiofilm activity against Pseudomonas aeruginosa.[3] The most potent compound showed 58% inhibition of biofilm formation.[3] Mechanistic studies suggest that these compounds may act as quorum sensing inhibitors, potentially by targeting the LasR receptor.[3]

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50/EC50) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Antifungal | Candida albicans | MIC: 64 µg/mL | [4] |

| Carbamothioyl-furan-2-carboxamides | Antibacterial/Antifungal | Various bacteria and fungi | MIC: 150.7–295 µg/mL | [5] |

| Carbamothioyl-furan-2-carboxamides | Anticancer | Hepatocellular carcinoma | 33.29% cell viability at 20 µg/mL | [5] |

| Furan-2-carboxamides | Anti-biofilm | Pseudomonas aeruginosa | 58% inhibition | [3] |

| Natural Furan-Carboxylic Acid Derivatives | Antifungal | S. sclerotiorum, B. cinerea | EC50: 17.14 µg/mL, 19.63 µg/mL | [6] |

Mechanism of Action and Signaling Pathway Modulation

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. While the exact pathways are not elucidated for all derivatives, some insights have been gained.

For instance, certain natural furan-carboxylic acid derivatives with antifungal activity are proposed to act by inhibiting succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

In the context of anti-biofilm activity, furan-2-carboxamides are thought to interfere with quorum sensing (QS) , a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. The proposed molecular target is the LasR protein , a key transcriptional regulator in the P. aeruginosa QS system.[3] By binding to LasR, these compounds may prevent the binding of the natural autoinducer molecule, thereby inhibiting QS-mediated gene expression.

Caption: Proposed mechanism of quorum sensing inhibition by furan-2-carboxamide derivatives.

Part 3: Applications in Drug Development and Future Perspectives

The diverse biological activities and synthetic tractability of substituted furan-2-carboxylic acids position them as a highly valuable scaffold in modern drug discovery. The ability to fine-tune their physicochemical properties through targeted substitutions allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

The development of furan-2-carboxylic acid derivatives as antimicrobial and anticancer agents is an active area of research. The identification of novel mechanisms of action, such as the inhibition of quorum sensing and targeting of specific metabolic enzymes, offers opportunities to overcome existing drug resistance challenges.

Furthermore, the bio-based origin of the furan core aligns with the growing emphasis on sustainable and green chemistry in the pharmaceutical industry. The utilization of renewable feedstocks for the synthesis of these compounds presents an attractive proposition for environmentally conscious drug development.

References

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Heterocyclic Scaffold of Emerging Importance

An In-Depth Technical Guide to 5-(Thiophen-3-yl)furan-2-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic combination of different heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with unique properties. This compound, a molecule incorporating both a thiophene and a furan ring, represents a quintessential example of such a scaffold. Its rigid, conjugated structure makes it an attractive building block for creating complex molecular architectures.